molecular formula C27H29N3O3 B299450 N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide

N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide

货号 B299450
分子量: 443.5 g/mol
InChI 键: GSEHLZQOBINPDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide, also known as SCH 23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the late 1970s by a team of researchers led by Dr. Philip Seeman at the University of Toronto.

作用机制

N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 works by binding to and blocking the dopamine D1 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of motor function, cognition, and emotion. By blocking the D1 receptor, N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 inhibits the downstream signaling pathways that are activated by dopamine, resulting in a decrease in dopamine-mediated neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 depend on the specific experimental conditions and the target tissues or cells. In general, N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 has been shown to decrease the activity of dopamine neurons in the brain, leading to a decrease in locomotor activity and an increase in the threshold for rewarding stimuli. It has also been shown to modulate the release of other neurotransmitters, such as glutamate and GABA, in various brain regions.

实验室实验的优点和局限性

The main advantage of using N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 in lab experiments is its high selectivity and potency for the dopamine D1 receptor, which allows for precise manipulation of dopamine-mediated signaling pathways. However, the limitations of N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 include its short half-life and poor solubility, which can make it difficult to administer and control in vivo.

未来方向

There are several future directions for research on N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390, including:
1. Investigating the role of dopamine D1 receptors in the development and progression of neurological disorders, such as Alzheimer's disease and Huntington's disease.
2. Developing new analogs of N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 with improved pharmacokinetic properties and selectivity for specific subtypes of dopamine receptors.
3. Exploring the potential therapeutic applications of N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 in the treatment of other psychiatric disorders, such as depression and anxiety.
4. Studying the interaction between N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 and other neurotransmitter systems, such as the opioid and cannabinoid systems, to better understand the complex regulation of reward and motivation.
Conclusion
In conclusion, N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 is a potent and selective dopamine D1 receptor antagonist that has been widely used in scientific research to study the role of dopamine-mediated signaling pathways in various physiological and pathological processes. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it a valuable tool for understanding the complex regulation of the brain's reward and motivation systems.

合成方法

The synthesis of N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 involves several steps, including the condensation of 4-diethylaminobenzaldehyde with 2-(2-oxo-2-(2,3-dihydro-1H-indol-1-yl)ethyl)phenol, followed by cyclization of the resulting intermediate with phosphoryl chloride. The final product is obtained after purification through column chromatography.

科学研究应用

N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of Parkinson's disease, schizophrenia, and drug addiction.

属性

产品名称

N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide

分子式

C27H29N3O3

分子量

443.5 g/mol

IUPAC 名称

N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzamide

InChI

InChI=1S/C27H29N3O3/c1-3-29(4-2)22-15-13-21(14-16-22)28-27(32)23-10-6-8-12-25(23)33-19-26(31)30-18-17-20-9-5-7-11-24(20)30/h5-16H,3-4,17-19H2,1-2H3,(H,28,32)

InChI 键

GSEHLZQOBINPDT-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)N3CCC4=CC=CC=C43

规范 SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)N3CCC4=CC=CC=C43

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。